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Compound of Interest

(6-Carbamoylpyridin-3-yl)boronic
Compound Name: d
aci

Cat. No.: B1442201

An In-Depth Technical Guide to (6-Carbamoylpyridin-3-yl)boronic acid: Properties,
Synthesis, and Applications

Introduction

In the landscape of modern synthetic and medicinal chemistry, organoboron compounds,
particularly boronic acids, have emerged as indispensable tools. Their unique combination of
stability, versatile reactivity, and relatively low toxicity has established them as critical building
blocks in the synthesis of complex molecules.[1] Boronic acids are cornerstone reagents in
palladium-catalyzed cross-coupling reactions and have found significant application in the
development of novel therapeutics, including FDA-approved drugs.[1][2][3]

Among the vast array of available boronic acids, heterocyclic derivatives are of paramount
importance for introducing specific pharmacophoric features into drug candidates. (6-
Carbamoylpyridin-3-yl)boronic acid (CAS: 1164100-82-6) represents a key reagent in this
class. It features a pyridine ring substituted with both a reactive boronic acid moiety and a
hydrogen-bond-donating carbamoyl (carboxamide) group. This unique trifunctional architecture
makes it a highly valuable building block for constructing biaryl and heteroaryl structures
prevalent in pharmaceutical agents.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug
development professionals. It provides an in-depth analysis of the chemical properties, a
plausible synthetic pathway, core applications, and essential handling protocols for (6-
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Carbamoylpyridin-3-yl)boronic acid, grounded in established scientific principles and field-
proven insights.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its
effective application in synthesis. These properties govern its solubility, reactivity, and stability,
dictating the optimal conditions for its use.

Chemical Identity and Structure

The molecule consists of a pyridine ring functionalized at the 3-position with a boronic acid
group [-B(OH)z] and at the 6-position with a primary amide group [-C(O)NHz].

Caption: Chemical Structure of (6-Carbamoylpyridin-3-yl)boronic acid.

Identifier and Physicochemical Data Summary

The key identifying and computed physicochemical properties are summarized below for quick
reference.

Table 1: Chemical Identifiers

Identifier Value Reference

(6-carbamoylpyridin-3-
IUPAC Name o [4]
yl)boronic acid

CAS Number 1164100-82-6 [4][5][6]

Molecular Formula CeH7BN20s3 [4115]16]

Molecular Weight 165.94 g/mol [4115][6]
B(C1=CN=C(C=C1)C(=O)N)

SMILES [4][6]
(0)O

| InChiKey | YDBJQMVPJJTDLN-UHFFFAOYSA-N |[4] |

Table 2: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1442201?utm_src=pdf-body
https://www.benchchem.com/product/b1442201?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Carbamoylpyridin-3-yl_boronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/6-Carbamoylpyridin-3-yl_boronic-acid
https://www.lookchem.com/404.htm
https://www.chemscene.com/1164100-82-6.html?productObj=CS-0108782
https://pubchem.ncbi.nlm.nih.gov/compound/6-Carbamoylpyridin-3-yl_boronic-acid
https://www.lookchem.com/404.htm
https://www.chemscene.com/1164100-82-6.html?productObj=CS-0108782
https://pubchem.ncbi.nlm.nih.gov/compound/6-Carbamoylpyridin-3-yl_boronic-acid
https://www.lookchem.com/404.htm
https://www.chemscene.com/1164100-82-6.html?productObj=CS-0108782
https://pubchem.ncbi.nlm.nih.gov/compound/6-Carbamoylpyridin-3-yl_boronic-acid
https://www.chemscene.com/1164100-82-6.html?productObj=CS-0108782
https://pubchem.ncbi.nlm.nih.gov/compound/6-Carbamoylpyridin-3-yl_boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Boiling Point 460.9 * 55.0 °C (Predicted) [5]
Density 1.41 + 0.1 g/cm3 (Predicted) [5]
pKa 6.17 £ 0.10 (Predicted) [5]
logP -2.1397 [6]
Solubility Sparingly soluble in DMSO [5]
TPSA 96.44 A2 [6]
H-Bond Donors 3 [6]
H-Bond Acceptors 4 [6]

| Rotatable Bonds| 2 |[6] |

Section 2: Synthesis and Characterization

While (6-Carbamoylpyridin-3-yl)boronic acid is commercially available, understanding its
synthesis provides insight into potential impurities and alternative derivatization strategies. A
plausible and efficient synthetic route can be adapted from established methodologies for
similar heterocyclic boronic acids.

Proposed Synthetic Pathway

A common strategy for synthesizing arylboronic acids is the Miyaura borylation of an aryl
halide. An alternative, particularly for amide-containing structures, involves the amidation of a
precursor carboxylic acid. A robust method could start from 5-boronopicolinic acid, which is
commercially available.
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Caption: Proposed workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

» Starting Material: 5-Boronopicolinic acid is selected because the boronic acid moiety is
already in place, avoiding harsh borylation conditions that could be incompatible with the
amide group.

o Coupling Agent: Amide coupling agents like DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-
methylmorpholinium chloride) are highly efficient for forming amide bonds from carboxylic
acids and amines under mild conditions, which is crucial for preserving the sensitive boronic
acid group.[7]

» Solvent and Base: A polar aprotic solvent like DMF (Dimethylformamide) is used to dissolve
the polar starting materials. An organic base is required to neutralize the ammonium salt and
facilitate the coupling reaction.
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Standard Characterization Techniques

To confirm the identity and purity of synthesized (6-Carbamoylpyridin-3-yl)boronic acid, a
standard suite of analytical techniques is employed.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provides information on the number and environment of protons. The aromatic
protons on the pyridine ring and the -NHz protons of the amide would show characteristic
chemical shifts and coupling patterns.

o 183C NMR: Shows the chemical shifts for each unique carbon atom in the molecule,
confirming the carbon skeleton.

o 1B NMR: This is a crucial technique for boron-containing compounds. A single broad peak
is expected, with a chemical shift characteristic of a trigonal planar boronic acid.[7] The
position of this peak can shift upon complexation, for example, with diols.

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
exact molecular weight and elemental composition (CeH7BN203).

« Infrared (IR) Spectroscopy: Can identify key functional groups, such as the B-O-H and N-H
stretches of the boronic acid and amide groups, respectively, and the C=0 stretch of the
amide.

Section 3: Chemical Reactivity and Key Applications

The synthetic utility of (6-Carbamoylpyridin-3-yl)boronic acid is dominated by its participation
in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-
carbon bonds between an organoboron compound and an organohalide (or triflate).[8][9] It is
widely used in academia and industry due to its mild reaction conditions, tolerance of a wide
range of functional groups, and the commercial availability of diverse boronic acids.[9]
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In this context, (6-Carbamoylpyridin-3-yl)boronic acid serves as the organoboron
nucleophile, enabling the introduction of the 6-carbamoylpyridin-3-yl moiety onto various
aromatic or vinylic scaffolds.

Mechanistic Overview: The reaction proceeds via a catalytic cycle involving a palladium(0)
species. The key steps are:

o Oxidative Addition: The palladium(0) catalyst inserts into the aryl/vinyl halide (Ar-X) bond,
forming a palladium(ll) complex.

o Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-
carbamoylpyridinyl group) to the palladium(ll) center, displacing the halide.

o Reductive Elimination: The two organic groups on the palladium center couple and are
eliminated, forming the new C-C bond (the biaryl product) and regenerating the palladium(0)
catalyst.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol for Suzuki-Miyaura
Coupling
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This protocol provides a self-validating, robust starting point for coupling (6-Carbamoylpyridin-
3-yl)boronic acid with a generic aryl bromide. Optimization of catalyst, base, and solvent may
be required for challenging substrates.

Materials:

e (6-Carbamoylpyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)
e Aryl bromide (Ar-Br) (1.0 equivalent)

o Palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%)

e Base (e.g., K2COs or Cs2C0s3, 2-3 equivalents)

e Solvent (e.g., Dioxane/H20 mixture, Toluene, or DMF)

e Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

» Vessel Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and
reflux condenser, add the aryl bromide (1.0 eq.), (6-Carbamoylpyridin-3-yl)boronic acid
(1.2 eq.), and the base (2.0 eq.).

« Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-
15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

o Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,
Pd(PPhs)4, 0.03 eq.). Then, add the degassed solvent(s) via syringe.

o Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
vigorously. Monitor the reaction progress by TLC or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product is then purified, typically by flash
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column chromatography on silica gel or by recrystallization.

Trustworthiness through Self-Validation: The progress of the reaction (disappearance of the
starting aryl bromide) and the formation of the desired product can be tracked by a secondary
method like LC-MS. The final purified product's identity should be confirmed by NMR and MS,
validating the success of the protocol.

Importance in Drug Discovery

The 6-carbamoylpyridine motif is a valuable pharmacophore. The pyridine nitrogen can act as a
hydrogen bond acceptor, while the carbamoyl group provides both hydrogen bond donor (-NH2)
and acceptor (C=0) sites. This allows for multipoint interactions with biological targets like
protein active sites. The ability of (6-Carbamoylpyridin-3-yl)boronic acid to readily participate
in Suzuki couplings allows medicinal chemists to efficiently synthesize libraries of novel
compounds containing this privileged scaffold for screening against various diseases.[2][3]

Section 4: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the chemical integrity and reactivity of
boronic acids.

Stability and Storage

Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can
undergo protodeboronation (cleavage of the C-B bond) under certain conditions.[10]

Table 3: Recommended Storage and Handling
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Condition Recommendation Rationale

Slows decomposition

Temperature 2-8 °C or freezer
pathways.[5][11]

Under inert gas (Argon or Minimizes contact with
Atmosphere ) ) )

Nitrogen) atmospheric moisture.[5]
Container Tightly sealed container Prevents moisture ingress.

) Avoids inhalation of fine

Handling Work under a fume hood

powder.

| Stability Note| Moisture sensitive | Water can promote decomposition. |

Safety Precautions

While specific toxicological data for this compound is limited, general safety precautions for
boronic acids should be followed. They are generally considered to be skin and eye irritants.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

« Inhalation: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[12]
e First Aid:
o Skin Contact: Wash off with soap and plenty of water.[12]

o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

o Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[12]

Conclusion

(6-Carbamoylpyridin-3-yl)boronic acid is a potent and versatile synthetic building block. Its
value is anchored in its ability to serve as a nucleophilic partner in the robust and reliable
Suzuki-Miyaura cross-coupling reaction, enabling the straightforward synthesis of complex
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molecules bearing the pharmaceutically relevant 6-carbamoylpyridine moiety. A comprehensive
understanding of its chemical properties, reactivity, and handling requirements, as detailed in
this guide, is essential for leveraging its full potential in research and development. As the
demand for novel, structurally diverse small molecules continues to grow in drug discovery,
reagents like (6-Carbamoylpyridin-3-yl)boronic acid will remain at the forefront of chemical
synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1442201#6-carbamoylpyridin-3-yl-boronic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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